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molecular formula C12H7N3O2 B1664666 5-Nitro-1,10-phenanthroline CAS No. 4199-88-6

5-Nitro-1,10-phenanthroline

Cat. No. B1664666
M. Wt: 225.20 g/mol
InChI Key: PDDBTWXLNJNICS-UHFFFAOYSA-N
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Patent
US07282586B1

Procedure details

Referring to Scheme 5, 237 ml sulfuric acid (concentrate) was first added to a 1 L three-necked flask. 35 g 1,10-phenanthroline was then added into the flask, and the temperature of mixture was kept lower than 100° C. Next, 2436 ml (67%) HNO3 was added drop by drop, and the temperature of mixture was kept lower than 110° C. The mixture was subsequently heated to 100° C. and stirred overnight. After completion of reaction, the reaction mixture was cooled to room temperature and placed into 2 L water, and then NaOH(aq) was added to adjust pH value to a range from 6 to 7, so as to give solids. The solids were washed by water, and dried to obtain solids 5-nitro-1,10-phenanthroline 30 g (0.13 mol, yield 68%).
Quantity
237 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
2436 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N:6]1[C:19]2[C:10](=[CH:11][CH:12]=[C:13]3[C:18]=2[N:17]=[CH:16][CH:15]=[CH:14]3)[CH:9]=[CH:8][CH:7]=1.[N+:20]([O-])([OH:22])=[O:21].[OH-].[Na+]>O>[N+:20]([C:11]1[CH:12]=[C:13]2[C:18]([N:17]=[CH:16][CH:15]=[CH:14]2)=[C:19]2[C:10]=1[CH:9]=[CH:8][CH:7]=[N:6]2)([O-:22])=[O:21] |f:3.4|

Inputs

Step One
Name
Quantity
237 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Step Three
Name
Quantity
2436 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was first added to a 1 L three-necked flask
CUSTOM
Type
CUSTOM
Details
was kept lower than 100° C
CUSTOM
Type
CUSTOM
Details
was kept lower than 110° C
CUSTOM
Type
CUSTOM
Details
After completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
so as to give solids
WASH
Type
WASH
Details
The solids were washed by water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=CC=NC2=C2N=CC=CC2=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.13 mol
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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